molecular formula C21H22F6S4 B11092721 1,2-diethyl-4,14-bis(ethylsulfanyl)-8,8,9,9,10,10-hexafluoro-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene

1,2-diethyl-4,14-bis(ethylsulfanyl)-8,8,9,9,10,10-hexafluoro-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene

Cat. No.: B11092721
M. Wt: 516.7 g/mol
InChI Key: XEGNGRJFKFFYFZ-UHFFFAOYSA-N
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Description

1,2-diethyl-4,14-bis(ethylsulfanyl)-8,8,9,9,10,10-hexafluoro-3,15-dithiatetracyclo[103002,607,11]pentadeca-4,6,11,13-tetraene is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diethyl-4,14-bis(ethylsulfanyl)-8,8,9,9,10,10-hexafluoro-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetracyclic Core: The tetracyclic core can be synthesized through a series of cyclization reactions involving dienes and dienophiles under high-temperature conditions.

    Introduction of Fluorine Atoms: The hexafluoro groups are introduced via fluorination reactions using reagents such as sulfur tetrafluoride or elemental fluorine.

    Addition of Ethyl Groups: The ethyl groups are added through alkylation reactions using ethyl halides in the presence of strong bases.

    Incorporation of Ethylsulfanyl Groups: The ethylsulfanyl groups are introduced through thiolation reactions using ethylthiol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-diethyl-4,14-bis(ethylsulfanyl)-8,8,9,9,10,10-hexafluoro-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove specific functional groups or to alter the oxidation state of sulfur atoms using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium alkoxides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium alkoxides, amines.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Reduced Derivatives: Products of reduction reactions.

    Substituted Compounds: Products of nucleophilic substitution reactions.

Scientific Research Applications

1,2-diethyl-4,14-bis(ethylsulfanyl)-8,8,9,9,10,10-hexafluoro-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Catalysis: Used as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,2-diethyl-4,14-bis(ethylsulfanyl)-8,8,9,9,10,10-hexafluoro-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those related to redox reactions, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-diethyl-4,14-bis(methylsulfanyl)-8,8,9,9,10,10-hexafluoro-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.

    1,2-diethyl-4,14-bis(ethylsulfanyl)-8,8,9,9,10,10-hexafluoro-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-triene: Similar structure but with one less double bond.

Uniqueness

1,2-diethyl-4,14-bis(ethylsulfanyl)-8,8,9,9,10,10-hexafluoro-3,15-dithiatetracyclo[103002,6

Properties

Molecular Formula

C21H22F6S4

Molecular Weight

516.7 g/mol

IUPAC Name

1,2-diethyl-4,14-bis(ethylsulfanyl)-8,8,9,9,10,10-hexafluoro-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene

InChI

InChI=1S/C21H22F6S4/c1-5-17-11(9-13(30-17)28-7-3)15-16(20(24,25)21(26,27)19(15,22)23)12-10-14(29-8-4)31-18(12,17)6-2/h9-10H,5-8H2,1-4H3

InChI Key

XEGNGRJFKFFYFZ-UHFFFAOYSA-N

Canonical SMILES

CCC12C(=C3C(=C4C1(SC(=C4)SCC)CC)C(C(C3(F)F)(F)F)(F)F)C=C(S2)SCC

Origin of Product

United States

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